N-(4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide N-(4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040641-53-9
VCID: VC11962235
InChI: InChI=1S/C22H23N3O4S2/c1-29-19-9-7-17(8-10-19)23-22(26)21-20(11-16-30-21)31(27,28)25-14-12-24(13-15-25)18-5-3-2-4-6-18/h2-11,16H,12-15H2,1H3,(H,23,26)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C22H23N3O4S2
Molecular Weight: 457.6 g/mol

N-(4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

CAS No.: 1040641-53-9

Cat. No.: VC11962235

Molecular Formula: C22H23N3O4S2

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide - 1040641-53-9

Specification

CAS No. 1040641-53-9
Molecular Formula C22H23N3O4S2
Molecular Weight 457.6 g/mol
IUPAC Name N-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Standard InChI InChI=1S/C22H23N3O4S2/c1-29-19-9-7-17(8-10-19)23-22(26)21-20(11-16-30-21)31(27,28)25-14-12-24(13-15-25)18-5-3-2-4-6-18/h2-11,16H,12-15H2,1H3,(H,23,26)
Standard InChI Key JDFPOQZNMZBBHB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

N-(4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a complex organic compound with a molecular weight of 457.6 g/mol, as indicated by its CAS number 1040641-53-9 . This compound combines several pharmacophoric elements, including a thiophene ring, a sulfonyl group, and a piperazine moiety, which are often found in biologically active molecules. The presence of these structural components suggests potential applications in medicinal chemistry, particularly in areas such as neurology or oncology, where compounds with similar structures have shown promise.

Synthesis and Preparation

The synthesis of N-(4-methoxyphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide likely involves multiple steps, starting from commercially available thiophene derivatives. A general approach might include the following steps:

  • Thiophene Activation: Activation of the thiophene ring to introduce the sulfonyl group.

  • Sulfonylation: Introduction of the sulfonyl group linked to the piperazine moiety.

  • Carboxamide Formation: Conversion of a carboxylic acid or ester group on the thiophene ring to a carboxamide.

Biological Activity and Potential Applications

Compounds with similar structural motifs have been explored for their potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of a sulfonyl group and a piperazine ring, for example, is common in compounds that interact with various biological targets, such as enzymes or receptors involved in disease pathways.

Potential Biological ActivityPossible Mechanism
Anti-inflammatoryInhibition of enzymes
AnticancerInterference with cell cycle
NeuroprotectiveModulation of neurotransmitter systems

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